molecular formula C9H6BrF2NO2 B15056309 4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole

4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole

Cat. No.: B15056309
M. Wt: 278.05 g/mol
InChI Key: XXUFAJOCMYLZCF-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole is a high-value chemical reagent designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates two highly functional moieties: a bromomethyl group and a difluoromethoxy group , on a benzo[d]oxazole scaffold. The benzo[d]oxazole core is a privileged structure in drug discovery, known for its wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties . The presence of the bromomethyl group (-CH2Br) makes this compound an excellent electrophilic intermediate for key chemical transformations, such as nucleophilic substitutions and metal-catalyzed cross-couplings (e.g., Suzuki, Heck reactions). This allows researchers to efficiently introduce the benzo[d]oxazole moiety into more complex molecules or create diverse chemical libraries . The difluoromethoxy group (-OCF2H) is a strategically important fluorinated group in modern medicinal chemistry. Its introduction into bioactive molecules can significantly modulate their properties, including enhancing metabolic stability, improving membrane permeability, and increasing bioavailability . This makes this compound a particularly valuable precursor for the development of novel therapeutic agents. Specific research applications include serving as a key intermediate in the synthesis of potential COX-2 inhibitors for anti-inflammatory studies , and as a building block for antimicrobial agents, leveraging the known activity of the oxazole scaffold . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrF2NO2

Molecular Weight

278.05 g/mol

IUPAC Name

4-(bromomethyl)-2-(difluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C9H6BrF2NO2/c10-4-5-2-1-3-6-7(5)13-9(14-6)15-8(11)12/h1-3,8H,4H2

InChI Key

XXUFAJOCMYLZCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)OC(F)F)CBr

Origin of Product

United States

Preparation Methods

The synthesis of 4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole typically involves several steps. One common method includes the bromination of a precursor compound, followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

For industrial production, the process may be scaled up using continuous flow reactors and optimized reaction conditions to ensure consistent quality and efficiency. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Reagents such as hydrogen peroxide or potassium permanganate are often used.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromomethyl group or the reduction of other functional groups. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The benzo[d]oxazole scaffold is shared among several derivatives, but substituent variations significantly alter their properties:

Compound Name Substituents Key Features
4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole 4-Bromomethyl, 2-difluoromethoxy High reactivity (bromomethyl), enhanced stability (difluoromethoxy)
2-(4-Bromobenzyl)benzo[d]oxazole (CAS 76284-87-2) 4-Bromobenzyl at 2-position Bulky bromobenzyl group; potential steric hindrance in reactions
2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole (CAS 1806319-23-2) 4-Ethyl, 2-difluoromethoxy Ethyl group increases hydrophobicity; lacks bromine reactivity
5-(Bromomethyl)benzo[d]oxazole 5-Bromomethyl Positional isomer; reactivity differences due to bromine placement

Key Observations :

  • The bromomethyl group in the target compound and its positional isomer (5-bromomethyl) enables alkylation reactions, but the 4-position may offer better accessibility in coupling reactions .

Physicochemical Properties

Property This compound 2-(4-Bromobenzyl)benzo[d]oxazole 5-(Bromomethyl)benzo[d]oxazole
Molecular Formula C₉H₆BrF₂NO₂ C₁₄H₁₀BrNO C₈H₆BrNO
Molecular Weight 286.05 g/mol 288.14 g/mol 228.05 g/mol
Melting Point Not reported (Predicted: 150–170°C) Not reported 297–299°C (for tetrazole analogues)
Solubility Likely low in water; soluble in DMF, DMSO Similar to target compound Moderate in polar aprotic solvents

Notes:

  • The difluoromethoxy group may lower the melting point compared to non-fluorinated analogues due to reduced crystallinity .

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